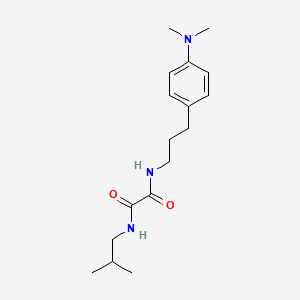![molecular formula C14H19BrO3 B2894934 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid CAS No. 1505000-71-4](/img/structure/B2894934.png)
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be determined using various spectroscopic techniques .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed by looking at the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Organic Chemistry and Synthesis
Phosphonic acids, similar in functional group relevance, are utilized across various fields due to their structural analogy with the phosphate moiety, showcasing their importance in drug design, bone targeting, and material science. The synthesis of phosphonic acids demonstrates the compound's potential for creating bioactive properties, supramolecular materials, and analytical applications (Sevrain et al., 2017).
Pharmacology and Therapeutic Applications
Hydroxycinnamic acids (HCAs), structurally related to hydroxyheptanoic acid derivatives, are noted for their significant biological properties, including antioxidant activities. The structure-activity relationships (SARs) of HCAs have been extensively studied to generate more potent antioxidant molecules, highlighting the importance of unsaturated bonds and modifications on the aromatic ring and carboxylic function (Razzaghi-Asl et al., 2013).
Environmental Science
Parabens, which share a similar phenolic structure, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies shed light on the environmental impact and biodegradability of phenolic compounds, including potential health effects and the need for further investigation into their stability and persistence (Haman et al., 2015).
Mechanism of Action
Target of Action
It’s structurally related to 3-bromophenylacetic acid, which has been shown to inhibit penicillin biosynthetic enzymes . This suggests that it may interact with similar targets.
Mode of Action
Bromophenyl compounds are known to participate in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to participate in reactions at the benzylic position , which could potentially affect various biochemical pathways.
Result of Action
Related compounds such as 3-bromophenylacetic acid have been shown to inhibit penicillin biosynthetic enzymes , suggesting potential antimicrobial activity.
Action Environment
The compound’s storage temperature is recommended to be 4°c , suggesting that temperature could affect its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-7-hydroxyheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c15-13-7-4-5-11(10-13)9-12(14(17)18)6-2-1-3-8-16/h4-5,7,10,12,16H,1-3,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOPFYJVONYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CCCCCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2894852.png)
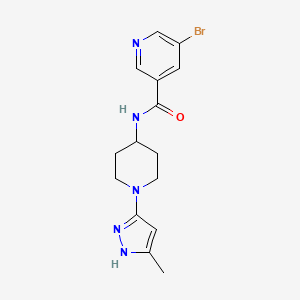
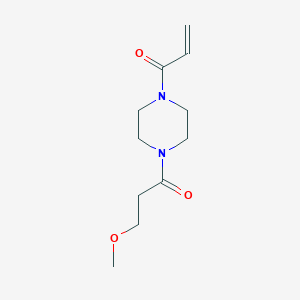
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)
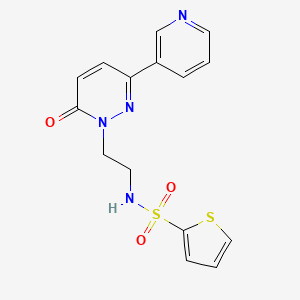
![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)
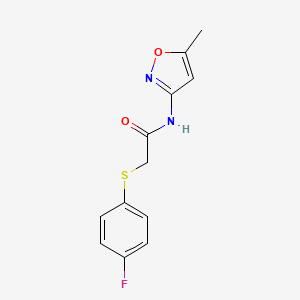
![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)
